molecular formula C8H18N2O B14629158 1-[(E)-tert-Butyldiazenyl]butan-1-ol CAS No. 57910-45-9

1-[(E)-tert-Butyldiazenyl]butan-1-ol

Cat. No.: B14629158
CAS No.: 57910-45-9
M. Wt: 158.24 g/mol
InChI Key: XDFPQXAURCHNIV-UHFFFAOYSA-N
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Description

1-[(E)-tert-Butyldiazenyl]butan-1-ol is an organic compound that belongs to the class of alcohols It features a butan-1-ol backbone with a tert-butyldiazenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-tert-Butyldiazenyl]butan-1-ol can be achieved through multiple-step organic synthesis. One common method involves the reaction of butan-1-ol with tert-butyl diazene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-tert-Butyldiazenyl]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium cyanide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanal or butanoic acid, while reduction could produce butane or other alcohols.

Scientific Research Applications

1-[(E)-tert-Butyldiazenyl]butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(E)-tert-Butyldiazenyl]butan-1-ol exerts its effects involves its interaction with specific molecular targets. The diazenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and oxidation-reduction reactions, which alter the compound’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    Butan-1-ol: A primary alcohol with a similar backbone but lacking the diazenyl group.

    tert-Butanol: A tertiary alcohol with a tert-butyl group but without the diazenyl functionality.

    Isobutanol: An isomer of butanol with a different structural arrangement.

Uniqueness

1-[(E)-tert-Butyldiazenyl]butan-1-ol is unique due to the presence of the diazenyl group, which imparts distinct chemical properties and reactivity compared to other butanol isomers. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

57910-45-9

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-(tert-butyldiazenyl)butan-1-ol

InChI

InChI=1S/C8H18N2O/c1-5-6-7(11)9-10-8(2,3)4/h7,11H,5-6H2,1-4H3

InChI Key

XDFPQXAURCHNIV-UHFFFAOYSA-N

Canonical SMILES

CCCC(N=NC(C)(C)C)O

Origin of Product

United States

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